
5-(3-Fluorophenyl)thiazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluorophenyl)thiazole-2-carbaldehyde is an organic compound with the molecular formula C10H6FNOS It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms The compound is characterized by the presence of a fluorophenyl group attached to the thiazole ring, along with an aldehyde functional group at the 2-position of the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)thiazole-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and aldehyde groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-fluorobenzaldehyde with thioamide in the presence of a base can lead to the formation of the desired thiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Fluorophenyl)thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 5-(3-Fluorophenyl)thiazole-2-carboxylic acid.
Reduction: 5-(3-Fluorophenyl)thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-(3-Fluorophenyl)thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5-(3-Fluorophenyl)thiazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain targets. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, potentially leading to irreversible inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Fluorophenyl)thiazole-5-carbaldehyde: A positional isomer with the aldehyde group at the 5-position.
5-Phenylthiazole-2-carbaldehyde: Lacks the fluorine substituent on the phenyl ring.
5-(4-Fluorophenyl)thiazole-2-carbaldehyde: Similar structure but with the fluorine substituent at the 4-position of the phenyl ring.
Uniqueness
5-(3-Fluorophenyl)thiazole-2-carbaldehyde is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the thiazole ring and the fluorophenyl group provides a distinct scaffold that can be exploited for various applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C10H6FNOS |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
5-(3-fluorophenyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6FNOS/c11-8-3-1-2-7(4-8)9-5-12-10(6-13)14-9/h1-6H |
Clave InChI |
KPKOWHXAXXIABV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=CN=C(S2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


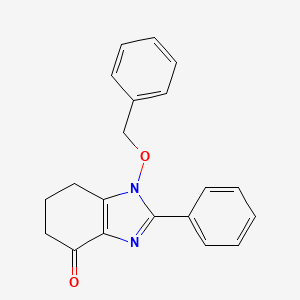


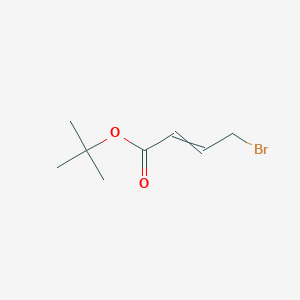
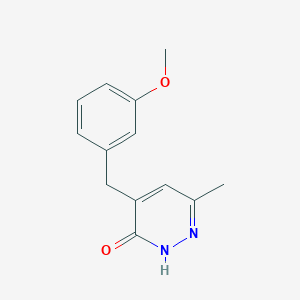
![N,N-diethyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B15147673.png)
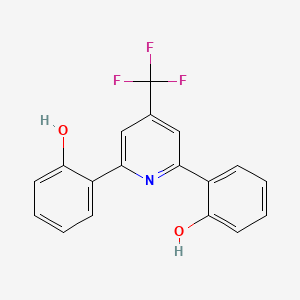
![Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15147686.png)
![4,4,5,5-Tetramethyl-2-[2-(methylperoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B15147687.png)
![octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B15147702.png)
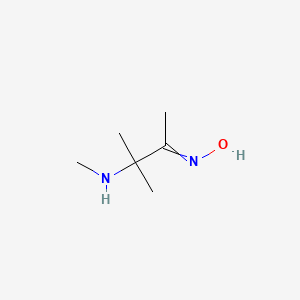
![6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2h)-benzofuranone](/img/structure/B15147704.png)


